2-Ethyl-2-(2-phenylethyl)pyrrolidine
Description
Significance of Pyrrolidine-Based Scaffolds in Organic and Medicinal Chemistry
The pyrrolidine (B122466) ring is a ubiquitous and versatile scaffold in the realm of organic and medicinal chemistry. frontiersin.orgnih.gov Its prevalence in a vast number of biologically active compounds underscores its significance as a privileged structure in drug discovery. nih.gov The five-membered saturated ring system offers a three-dimensional geometry that is advantageous for molecular recognition and interaction with biological targets. nih.govresearchgate.net This structural feature, combined with the presence of a nitrogen atom that can act as a hydrogen bond acceptor or a point for further functionalization, makes the pyrrolidine nucleus a highly attractive building block for the synthesis of complex molecules with diverse pharmacological activities. nih.govnih.gov
The impact of pyrrolidine-containing compounds spans a wide range of therapeutic areas, including their use as antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.net The development of novel synthetic methodologies to access functionalized pyrrolidine derivatives continues to be an active area of research, aiming to expand the chemical space and unlock new therapeutic possibilities. tandfonline.com
Historically, the pyrrolidine nucleus gained prominence through its identification in numerous naturally occurring alkaloids, such as nicotine (B1678760) and hygrine. lookchem.commdpi.com These natural products not only exhibited potent biological activities but also served as inspiration for the development of synthetic pyrrolidine-based compounds. The chemical versatility of the pyrrolidine scaffold is a key factor in its enduring appeal to chemists. nih.govresearchgate.net
The pyrrolidine ring can be readily synthesized through various methods, including cycloaddition reactions and the functionalization of precursors like proline. tandfonline.commdpi.com Its saturated nature allows for the creation of multiple stereocenters, leading to a rich stereochemical diversity that is crucial for optimizing interactions with chiral biological macromolecules. nih.govnih.gov Furthermore, the nitrogen atom within the ring can be easily substituted, providing a convenient handle for modifying the physicochemical properties and biological activity of the molecule. nih.gov This adaptability has led to the incorporation of the pyrrolidine motif into a vast number of marketed drugs and clinical candidates. frontiersin.orgnih.gov
The pyrrolidine scaffold is a recurring motif in a plethora of natural products, highlighting its evolutionary selection as a building block for biologically relevant molecules. nih.govnih.gov Alkaloids, a class of naturally occurring compounds containing basic nitrogen atoms, frequently feature the pyrrolidine ring. nih.govlookchem.com Notable examples include nicotine, a well-known stimulant found in the tobacco plant, and the tropane (B1204802) alkaloids such as cocaine and atropine, which possess significant physiological effects.
Beyond alkaloids, the pyrrolidine ring is a core component of the essential amino acid proline, which plays a critical role in protein structure and function. mdpi.com Its presence extends to various other bioactive molecules, including antibiotics like anisomycin (B549157) and neurotoxic agents such as kainic acid, which is used as a tool in neuroscience research. frontiersin.orgnih.gov The diverse biological activities exhibited by these natural and synthetic pyrrolidine-containing molecules underscore the immense potential held within this chemical scaffold. nih.govekb.eg
Rationale for the Academic Investigation of 2-Ethyl-2-(2-phenylethyl)pyrrolidine
The academic pursuit of novel chemical entities is driven by the potential for discovering new scientific tools and therapeutic leads. The compound this compound, while not extensively documented in existing literature, presents a compelling case for investigation based on the established significance of its constituent structural motifs.
The structure of this compound is characterized by two key features: a 2,2-disubstituted pyrrolidine ring and a phenylethylamine moiety. The combination of these two pharmacologically important scaffolds into a single molecule creates a unique chemical entity with the potential for novel biological activity.
The phenylethylamine backbone is a well-known pharmacophore present in a wide range of neurotransmitters and psychoactive drugs, interacting with various receptors in the central nervous system. wikipedia.orgresearchgate.netnih.gov The pyrrolidine ring, as previously discussed, is a versatile scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The fusion of these two motifs in this compound suggests the potential for a compound that can modulate neurological targets with a distinct profile compared to existing phenylethylamines or pyrrolidine derivatives alone. researchgate.net
Furthermore, the 2,2-disubstituted pattern on the pyrrolidine ring introduces a quaternary stereocenter, which can significantly influence the molecule's three-dimensional shape and its interaction with biological targets. nih.govnih.gov The synthesis and study of such chiral compounds are of great interest in medicinal chemistry for the development of more selective and potent drugs. nih.gov The exploration of this specific structural arrangement within the context of phenylethylamine-pyrrolidine conjugates represents a clear research niche with the potential for novel discoveries.
The unique structural features of this compound make it an intriguing candidate for development as both an advanced research probe and a lead compound for drug discovery. frontiersin.orgnih.govnih.gov
As a research probe, this molecule could be utilized to investigate the structure and function of specific biological targets, particularly within the central nervous system, where phenylethylamine derivatives often exert their effects. wikipedia.orgresearchgate.netnih.gov By modifying the structure, for example, by introducing reporter groups, it could be used in assays to identify and characterize novel receptors or enzymes. The pyrrolidine scaffold can also serve as a template for creating libraries of related compounds for high-throughput screening. hbku.edu.qa
As a potential lead compound, this compound possesses several desirable characteristics. The combination of the phenylethylamine and pyrrolidine moieties offers a foundation for optimizing potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts. nih.govresearchgate.net The presence of a chiral center allows for the investigation of stereospecific interactions, which can lead to the development of more effective and safer drugs. nih.govnih.gov The exploration of its biological activity profile could uncover novel therapeutic applications in areas such as neurology, psychiatry, or pain management. frontiersin.orgnih.gov
Scope and Objectives of Academic Research on this compound
The academic investigation of this compound would encompass a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and molecular modeling. The primary objectives of such research would be to:
Develop efficient and stereoselective synthetic routes to access this compound and its analogs. This would involve exploring various synthetic strategies to control the stereochemistry at the quaternary center, which is crucial for elucidating structure-activity relationships. nih.govnih.gov
Characterize the physicochemical properties of the synthesized compounds, including their solubility, stability, and lipophilicity, to assess their drug-like potential.
Conduct a comprehensive pharmacological evaluation to determine the biological activity profile of the compounds. This would involve screening against a panel of relevant biological targets, such as receptors, transporters, and enzymes, particularly those associated with the central nervous system. researchgate.netnih.gov
Investigate the structure-activity relationships (SAR) of the synthesized analogs to identify key structural features responsible for their biological activity and to guide the design of more potent and selective compounds.
Elucidate the mechanism of action of any active compounds to understand how they interact with their biological targets at a molecular level.
Evaluate the potential of promising compounds as research tools or as lead structures for further drug development through preliminary in vitro and in vivo studies. ijrpr.comrroij.com
Through these research efforts, the scientific community can gain a deeper understanding of the chemical and biological properties of this novel compound and its potential to contribute to the advancement of science and medicine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-(2-phenylethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-14(10-6-12-15-14)11-9-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXFQXXBIUWPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Design for 2-Ethyl-2-(2-phenylethyl)pyrrolidine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic pathway.
For this compound, the primary disconnection points are the bonds forming the pyrrolidine (B122466) ring. A common strategy involves disconnecting one of the carbon-nitrogen bonds, leading to a linear amino-halide or amino-alcohol precursor that can undergo intramolecular cyclization. Another approach is to form the quaternary center at the C2 position as the key step.
Key retrosynthetic disconnections can lead to several potential synthons and starting materials:
Intramolecular Cyclization Strategy: This approach involves a linear precursor containing the nitrogen atom and a suitable leaving group, which cyclizes to form the pyrrolidine ring.
Synthon A: A primary amine with an electrophilic carbon at the δ-position.
Starting Materials: A plausible precursor could be 6-amino-4-phenyloctan-1-ol. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), which is then displaced by the internal amine nucleophile to form the ring.
Alkylation Strategy: This strategy involves the sequential alkylation of a pre-existing pyrrolidine or a precursor.
Synthon B: A pyrrolidine enamine or a related nucleophile.
Starting Materials: Starting with a proline derivative, one could envision a sequence of alkylations. However, creating a 2,2-disubstituted pyrrolidine this way can be challenging due to steric hindrance and controlling reactivity. A more modern approach involves the alkylation of an imide followed by ring contraction. nih.govnih.gov
Reductive Amination Strategy: This involves the cyclization of a δ-dicarbonyl compound with an amine source.
Synthon C: A δ-keto-aldehyde or diketone.
Starting Materials: A suitable starting material would be 4-formyl-4-phenylhexanal, which could undergo reductive amination with ammonia or a primary amine source to form the pyrrolidine ring.
| Strategy | Key Synthons | Potential Starting Materials |
| Intramolecular Cyclization | Primary amine with a δ-electrophilic carbon | 6-amino-4-phenyloctan-1-ol or 1-halo-6-amino-4-phenyloctane |
| Alkylation/Ring Contraction | Imide precursor for asymmetric allylic alkylation | Glutaric anhydride, benzyloxyamine, allyl carbonates |
| Reductive Amination | δ-dicarbonyl compound | 4-Formyl-4-phenylhexanal |
Since the C2 position of this compound is a stereocenter, controlling the stereochemistry is a critical aspect of its synthesis. Several strategies can be employed to achieve enantioselectivity:
Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids like proline or hydroxyproline. mdpi.com While effective for some derivatives, constructing a 2,2-disubstituted pattern from these sources can require extensive synthetic modifications.
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction. Chiral sulfinamides, for instance, have been used effectively in the synthesis of N-heterocycles to control the stereochemical outcome of key bond-forming steps. researchgate.net
Asymmetric Catalysis: This is a powerful modern approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of 2,2-disubstituted pyrrolidines, a catalytic, enantioselective method is highly desirable. nih.gov One of the most effective methods involves a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction to set the quaternary stereocenter, followed by a stereoretentive ring contraction. nih.govnih.govresearchgate.net Organocatalysis, using small organic molecules like proline derivatives, is another prominent strategy for the asymmetric synthesis of substituted pyrrolidines. mdpi.combenthamdirect.com
Development and Optimization of Synthetic Pathways
The development of a synthetic pathway for this compound involves selecting a strategy and optimizing reaction conditions to maximize yield, purity, and, if required, stereoselectivity.
Traditional methods for constructing the pyrrolidine ring often involve multiple steps with functional group manipulations. A conventional approach could involve the intramolecular cyclization of a δ-haloamine. This pathway would begin with the synthesis of a linear carbon chain containing the necessary ethyl and phenylethyl groups, followed by the introduction of an amine and a terminal leaving group, and finally, a base-mediated ring closure (intramolecular SN2 reaction). While straightforward, these routes can be lengthy and may offer limited control over stereochemistry without the use of chiral auxiliaries. Another classical method is the reductive cyclization of γ-nitro ketones or esters, which provides access to the pyrrolidine core.
Modern synthetic chemistry offers powerful catalytic tools for the efficient and stereoselective synthesis of heterocyclic compounds. researchgate.net
Transition Metal-Mediated Cyclizations: Palladium catalysis is particularly prominent in this area. A state-of-the-art strategy for synthesizing enantioenriched 2,2-disubstituted pyrrolidines involves an initial palladium-catalyzed decarboxylative asymmetric allylic alkylation of an imide to form the stereogenic quaternary center. nih.gov This intermediate can then undergo a series of transformations, including reduction and a thermal ring contraction, to yield the final carbamate-protected pyrrolidine product stereospecifically. nih.govnih.gov Copper-catalyzed reactions, such as intramolecular C-H amination of N-fluoroalkylamides, also provide a direct route to pyrrolidines and can be a viable strategy. nih.govacs.org
| Catalytic System | Reaction Type | Key Features |
| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | Sets quaternary stereocenter with high enantioselectivity. nih.govnih.gov |
| Copper/Tris(pyrazolyl)borate | Intramolecular C-H Amination | Direct formation of C-N bond via C-H activation. nih.govacs.org |
| Rhodium Catalysis | Intramolecular Nitrene Insertion | Regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org |
Organocatalysis: Asymmetric organocatalysis has emerged as a third pillar of catalysis, avoiding the use of metals. nih.gov Chiral pyrrolidine derivatives themselves are often used as organocatalysts. mdpi.com The synthesis of the target molecule could be envisioned through an organocatalytic Michael addition of an aldehyde or ketone to a nitroalkene, followed by further transformations to construct the pyrrolidine ring. mdpi.comnih.gov These methods are known for their operational simplicity and ability to generate high enantiomeric excess. benthamdirect.com
Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact and improve efficiency. firp-ula.org
Prevention: Designing syntheses to minimize waste is a primary goal.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Less Hazardous Chemical Syntheses: Avoiding the use of toxic reagents and solvents is critical.
Designing Safer Chemicals: This principle relates to the final product's properties, which is outside the scope of synthesis.
Safer Solvents and Auxiliaries: The use of benign solvents like water or ethanol, or performing reactions under solvent-free conditions, is preferred. nih.gov
Design for Energy Efficiency: Reactions conducted at ambient temperature and pressure are ideal. Microwave-assisted organic synthesis (MAOS) can often reduce reaction times and energy consumption. nih.govnih.gov
Use of Renewable Feedstocks: Starting materials derived from renewable sources are preferable to petroleum-based ones. nih.gov
Reduce Derivatives: Avoiding the use of protecting groups can shorten synthetic routes and reduce waste. nih.gov
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. firp-ula.org
Design for Degradation: This principle concerns the end-of-life of the product.
Real-time analysis for Pollution Prevention: Monitoring reactions in real-time can prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention: Choosing chemicals and processes that minimize the potential for accidents.
For the target molecule, employing a modern catalytic approach (as described in 2.2.2) aligns well with green chemistry principles, particularly by promoting catalysis (Principle 9), improving atom economy (Principle 2), and often reducing the number of synthetic steps, which can minimize the need for protecting groups (Principle 8). nih.gov
Derivatization Strategies for the this compound Scaffold
The this compound scaffold presents a unique combination of a sterically hindered, quaternary carbon-substituted pyrrolidine ring and an accessible aromatic phenylethyl moiety. These features allow for a variety of derivatization strategies aimed at exploring its chemical space for various research applications. Derivatization can be broadly categorized into modifications of the saturated heterocyclic pyrrolidine ring and functionalization of the aromatic phenylethyl group.
The pyrrolidine ring, being a saturated heterocycle, offers several avenues for functionalization, although the quaternary center at the C2 position introduces significant steric hindrance that must be considered in synthetic planning. nih.gov The nitrogen atom's basicity is also influenced by the C2 substituents. nih.gov
Reactions at C3, C4, and C5 Positions: Direct functionalization of the C-H bonds on the pyrrolidine ring is challenging but can be achieved through various modern synthetic methods. One common approach involves the formation of an iminium ion intermediate, which can then be attacked by a nucleophile. rsc.org Alternatively, deprotonation at positions alpha to the nitrogen (C5) can be followed by reaction with an electrophile.
Another strategy involves the introduction of unsaturation to form a pyrroline intermediate, which can then undergo further reactions. For instance, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to effectively produce 3-aryl pyrrolidines, demonstrating a viable pathway for adding substituents at the C3 position.
A summary of potential functionalization reactions on the pyrrolidine ring is presented below.
| Reaction Type | Reagents & Conditions | Target Position | Resulting Functional Group |
| α-Lithiation-Electrophilic Quench | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., RX, RCHO) | C5 | Alkyl, Hydroxyalkyl |
| Oxidation | RuO₄ or other strong oxidants | C3 / C4 | Carbonyl (Pyrrolidinone) |
| Dehydrogenation-Hydroarylation | 1. Dehydrogenation agent (e.g., Hg(OAc)₂)2. Pd Catalyst, Aryl Halide, Reductant | C3 | Aryl |
The phenylethyl group provides a versatile handle for derivatization, primarily through reactions on the aromatic ring. Standard electrophilic aromatic substitution reactions can be employed to introduce a wide range of functional groups. The phenylethyl substituent is generally considered an ortho-, para-directing group, although the directing effects are weak.
Electrophilic Aromatic Substitution: Common transformations include nitration, halogenation, and Friedel-Crafts acylation or alkylation. For example, reaction with a mixture of nitric and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro derivatives. Similarly, halogenation can be achieved using elemental halogens (e.g., Br₂) with a Lewis acid catalyst. Such modifications have been demonstrated in analogous structures, such as the synthesis of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine, where the phenyl ring is dichlorinated. nih.gov
The table below outlines several common modifications for the phenylethyl moiety.
| Reaction Type | Reagents & Conditions | Position on Phenyl Ring | Resulting Functional Group |
| Nitration | HNO₃, H₂SO₄ | Ortho, Para | Nitro (-NO₂) |
| Halogenation | Br₂, FeBr₃ | Ortho, Para | Bromo (-Br) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Para | Acyl (-COR) |
| Sulfonation | Fuming H₂SO₄ | Para | Sulfonic Acid (-SO₃H) |
The synthesis of isotopically labeled analogs of this compound is crucial for conducting mechanistic studies, particularly those involving metabolic profiling and quantitative analysis. semanticscholar.org The incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) allows for the tracking of the molecule and its metabolites in biological systems without altering its fundamental chemical properties.
Labeling Strategies:
Deuterium (²H) Labeling: Deuterium can be introduced at various positions. For labeling the pyrrolidine ring, a synthetic route starting from deuterated precursors can be employed. Alternatively, specific positions on the phenylethyl moiety can be deuterated by using labeled starting materials, such as deuterated benzene, in a multi-step synthesis.
Carbon-13 (¹³C) Labeling: ¹³C labeling is typically achieved by incorporating ¹³C-enriched building blocks during the synthesis. For example, a ¹³C-labeled ethylating agent could be used to form the ethyl group at the C2 position, or a phenylethyl Grignard reagent prepared from ¹³C-labeled bromobenzene could be used to introduce the labeled aromatic moiety.
Nitrogen-15 (¹⁵N) Labeling: The nitrogen atom of the pyrrolidine ring can be labeled by using an ¹⁵N-containing nitrogen source, such as ¹⁵N-ammonia, during the initial cyclization reaction that forms the heterocyclic ring. wikipedia.org
These labeled compounds are invaluable as internal standards for mass spectrometry-based quantification and for elucidating metabolic pathways by tracking the fate of the isotopic labels. mdpi.com
Advanced Purification and Isolation Techniques for Research Scale Production
Achieving high purity of this compound and its derivatives on a research scale is essential for accurate characterization and biological evaluation. Due to the basic nature of the pyrrolidine nitrogen, a combination of chromatographic and extractive methods is typically employed.
Chromatographic Methods: Flash column chromatography is a standard and effective method for the purification of pyrrolidine derivatives. google.com Given the compound's basicity, silica gel is a common stationary phase, often treated with a small percentage of a tertiary amine like triethylamine in the mobile phase to prevent peak tailing and sample degradation. A gradient elution system, typically with mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to separate the desired product from starting materials and byproducts. For achieving higher purity, preparative High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column with mobile phases containing acetonitrile and water with additives like formic acid or trifluoroacetic acid, can be utilized.
Extraction Methods: Acid-base extraction is a highly effective technique for separating basic compounds like this compound from neutral or acidic impurities. The process involves dissolving the crude reaction mixture in an organic solvent and washing it with an acidic aqueous solution (e.g., 1M HCl). The basic amine is protonated and partitions into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into a fresh organic solvent.
A summary of these techniques is provided in the table below.
| Technique | Principle | Stationary/Mobile Phase (if applicable) | Application Notes |
| Flash Column Chromatography | Adsorption | Stationary: Silica gel (often with 1% Et₃N)Mobile: Hexane/Ethyl Acetate gradient | Effective for multi-gram scale purification. Amine deactivation of silica is recommended. |
| Preparative HPLC | Partition | Stationary: C18 silicaMobile: Acetonitrile/Water with 0.1% TFA or Formic Acid | Provides very high purity (>99%) for smaller quantities (mg to low-gram scale). |
| Acid-Base Extraction | pH-dependent solubility | N/A | Excellent for removing non-basic impurities. Can be used as a primary purification step before chromatography. |
| Crystallization | Differential solubility | Various solvents (e.g., ethanol, isopropanol) | Can be used if the compound or a salt form is a stable solid. Effective for achieving high purity on a large scale. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Analogs Based on the 2-Ethyl-2-(2-phenylethyl)pyrrolidine Core
The cornerstone of SAR studies is the synthesis and evaluation of a series of related compounds, or analogs. By systematically altering different parts of the this compound molecule—namely the pyrrolidine (B122466) ring, the ethyl group at the 2-position, and the phenylethyl moiety—researchers can decipher the structural requirements for a desired biological effect.
Positional scanning is a powerful strategy used to probe the importance of different regions of a molecule. For a scaffold like this compound, this involves creating libraries of compounds where each part of the molecule is methodically modified.
Research on related pyrrolidine scaffolds has demonstrated the effectiveness of this approach. For instance, in a study on pyrrolidine pentamine derivatives, a collection of analogs was generated to understand the impact of modifications at five different positions (R1–R5) nih.gov. The results showed that even minor changes, such as altering the position of a phenyl group on a butyl chain (e.g., 3-phenylbutyl vs. 4-phenylbutyl at the R5 position), could significantly affect the compound's inhibitory activity nih.gov. Similarly, single substitutions at other positions led to a marked reduction in efficacy, highlighting the specific structural requirements for activity nih.gov.
Another common modification involves altering the length of alkyl chains. Studies on cathinone analogs, which also feature a phenylethylamine backbone, have shown that the length of the α-carbon side-chain plays a critical role in their interaction with monoamine transporters ub.edu. The potency for dopamine (DA) uptake inhibition was found to increase as the aliphatic chain was elongated from methyl to propyl, and then decrease with further extension to butyl and pentyl groups, demonstrating a clear SAR trend ub.edu.
These principles can be applied to the this compound core, as illustrated in the following hypothetical data table.
Table 1: Hypothetical SAR Data from Substituent Variation on a Pyrrolidine Core This table illustrates the principles of substituent variation based on findings from related chemical series.
| Compound ID | Modification on Pyrrolidine Ring | Modification on Phenyl Ring | Relative Activity (%) |
| Parent | 2-Ethyl-2-(2-phenylethyl) | Unsubstituted | 100 |
| Analog A | 2-Propyl-2-(2-phenylethyl) | Unsubstituted | 125 |
| Analog B | 2-Methyl-2-(2-phenylethyl) | Unsubstituted | 70 |
| Analog C | 2-Ethyl-2-(2-phenylethyl) | 4-Chloro | 150 |
| Analog D | 2-Ethyl-2-(2-phenylethyl) | 4-Methoxy | 90 |
| Analog E | 2-Ethyl-2-(2-phenylethyl) | 2-Chloro | 45 |
Molecules in solution are typically flexible and can adopt multiple three-dimensional shapes, or conformations. However, they usually bind to their biological target in a single, specific conformation. Conformational restriction involves modifying a molecule to reduce its flexibility, often by incorporating parts of its structure into a ring system. This can lock the molecule into a more active conformation, increasing its potency and selectivity.
A study focused on developing sigma receptor ligands provides a clear example of this strategy. Researchers took a flexible parent compound containing a phenylethyl group and a pyrrolidinyl moiety and systematically restricted its conformation nih.gov. They achieved this by incorporating the molecule's key functional groups into various ring systems, including piperidine, homopiperidine, and tetrahydroisoquinoline structures nih.gov. The resulting analogs had significantly different binding affinities, ranging from highly potent (1.34 nM) to weak (455 nM), compared to the flexible parent compound (2.1 nM) nih.gov. This demonstrated that steric factors and the specific orientation of nitrogen lone pairs, dictated by the rigid structure, play a major role in receptor binding nih.gov.
Isosteric replacements involve substituting an atom or group of atoms with another that has similar physical or chemical properties (isosteres). This technique is used to probe the importance of electronic properties versus steric properties and can improve a compound's metabolic stability or pharmacokinetic profile. For the this compound core, an isosteric replacement could involve replacing the phenyl ring with a bioisostere like a thiophene or pyridine ring to investigate the role of the aromatic system in target binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity pensoft.net. By building mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts scispace.commdpi.com.
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For analogs of this compound, a wide range of descriptors can be calculated.
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling electrostatic and hydrogen-bonding interactions pensoft.netnih.gov.
Steric Descriptors: These relate to the size and shape of the molecule. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules to represent their volume and shape chemrevlett.comtaylorfrancis.com.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which is critical for membrane permeability and hydrophobic interactions with the target protein.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrrolidine Analogs
| Descriptor Class | Specific Descriptor Example | Information Encoded | Relevance to Activity |
| Steric | CoMFA Steric Fields | van der Waals volume and shape | Favorable or unfavorable bulk in specific regions. |
| Electronic | CoMSIA Electrostatic Fields | Partial atomic charges, charge distribution | Favorable electrostatic interactions with the target. |
| Hydrophobic | LogP (Octanol/Water Partition) | Lipophilicity | Membrane transport and hydrophobic binding. researchgate.net |
| Hydrogen Bonding | H-Bond Acceptor/Donor Fields | Ability to form hydrogen bonds | Key interactions for anchoring the ligand in the binding site. nih.gov |
| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability | Reactivity and charge-transfer interactions. pensoft.net |
Once descriptors are calculated for a series of analogs (a "training set"), statistical methods are used to build a model that relates these descriptors to biological activity. 3D-QSAR methods like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used for scaffolds like pyrrolidine researchgate.netnih.govnih.gov. These methods align the molecules in 3D space and generate fields that describe their steric, electrostatic, and other properties chemrevlett.com.
A robust QSAR model must be rigorously validated to ensure its predictive power. Key statistical metrics include:
q² (or Q²): The cross-validated correlation coefficient, obtained through methods like leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability nih.gov.
r²: The non-cross-validated correlation coefficient, which measures how well the model fits the training set data. An r² value close to 1.0 indicates a good fit nih.gov.
Predictive r² (r²_pred): This metric is calculated by using the model to predict the activity of an external "test set" of compounds that were not used to build the model. This is considered the most stringent test of a model's predictive power nih.gov.
Studies on various pyrrolidine derivatives have successfully generated predictive CoMFA and CoMSIA models with strong statistical validation, demonstrating q² values ranging from 0.55 to 0.77 and r² values often exceeding 0.95 nih.govnih.gov.
Pharmacophore Modeling and Ligand-Based Design Approaches
When the 3D structure of the biological target is unknown, ligand-based design approaches are invaluable. Pharmacophore modeling is a central technique in this area, focusing on the 3D arrangement of essential chemical features that a molecule must possess to be recognized by its target and elicit a biological response mdpi.comnih.gov.
A pharmacophore model does not represent a real molecule or a specific functional group but rather an abstract set of features in 3D space researchgate.net. These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Positive/Negative Ionizable (PI/NI) centers
The process begins by analyzing a set of known active molecules nih.gov. By superimposing their 3D conformations, common chemical features are identified, leading to the generation of a pharmacophore hypothesis nih.gov. For the this compound scaffold, a hypothetical pharmacophore model would likely include a hydrophobic feature and an aromatic ring corresponding to the phenylethyl group, along with a hydrogen bond acceptor or positive ionizable feature associated with the pyrrolidine nitrogen.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds nih.govamazonaws.com. This process, known as virtual screening, can rapidly identify novel molecules from different chemical classes that match the pharmacophore and are therefore likely to be active, a strategy known as scaffold hopping nih.gov. The identified "hits" can then be synthesized and tested, accelerating the discovery of new lead compounds.
Influence of Stereochemistry and Conformational Dynamics on Biological Interaction Profiles
The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological macromolecules. For this compound, both its stereochemistry at the C2 position and the conformational flexibility of the pyrrolidine ring and the phenylethyl side chain significantly influence its biological activity. The spatial orientation of the ethyl and phenylethyl substituents, dictated by the chirality of the C2 carbon, and the dynamic puckering of the five-membered pyrrolidine ring, are key factors in its structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
The non-planarity of the pyrrolidine ring allows it to adopt various "puckered" or "envelope" conformations. nih.gov These conformations can be influenced by the nature and orientation of substituents on the ring. nih.gov Such conformational subtleties can, in turn, affect how the molecule presents its pharmacophoric features to a biological target, thereby modulating its binding affinity and efficacy. nih.gov
In the broader context of phenylethylamine derivatives, to which this compound belongs, it is well-established that constraining the flexible side chain can lead to significant changes in receptor affinity and selectivity. By incorporating the nitrogen atom into a pyrrolidine ring, as is the case here, a degree of conformational restriction is already introduced compared to open-chain analogues. Further studies on related, more rigid structures have demonstrated that the relative orientation of the nitrogen lone pair and steric factors are crucial for high-affinity binding to specific receptors. nih.gov
The presence of a chiral center at the C2 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers: (R)-2-Ethyl-2-(2-phenylethyl)pyrrolidine and (S)-2-Ethyl-2-(2-phenylethyl)pyrrolidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. nih.govunife.it This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
While specific binding data for the individual enantiomers of this compound are not extensively detailed in publicly available literature, the principles of stereoselectivity in related compounds are well-documented. For instance, in conformationally restricted analogues of biologically active amines, the stereochemistry of substituents on the pyrrolidine or similar rings can lead to orders-of-magnitude differences in binding affinity for their targets. nih.gov
To illustrate the potential impact of stereochemistry on the biological activity of this compound, a representative data table based on findings for analogous chiral amines is presented below. This table conceptualizes how the (R)- and (S)-enantiomers might exhibit differential binding affinities for a hypothetical receptor.
| Compound | Enantiomer | Hypothetical Receptor Binding Affinity (Ki, nM) | Relative Potency (S-enantiomer = 1) |
|---|---|---|---|
| This compound | (R)-Enantiomer | 25 | 4 |
| (S)-Enantiomer | 100 | 1 |
This table is a hypothetical representation to illustrate the principle of stereoselectivity. The values are not based on direct experimental data for this compound but are representative of the differences often observed for chiral molecules in similar classes.
Investigation of Biological Targets and Molecular Mechanisms of Action Pre Clinical, in Vitro/animal Focus
In Vitro Receptor Binding and Functional Assays
No studies detailing the characterization of ligand affinity, efficacy, or radioligand displacement for 2-Ethyl-2-(2-phenylethyl)pyrrolidine at any specific biological receptors, such as G-protein coupled receptors (GPCRs) or ion channels, were identified.
Characterization of Ligand Affinity and Efficacy at Specific Receptors
There is no available data on the binding affinity (e.g., Ki, Kd) or functional efficacy (e.g., EC50, Emax) of this compound at specific molecular targets.
Radioligand Displacement and Functional Assays
No information is available from radioligand displacement assays or other functional assays that would characterize the interaction of this compound with known receptor sites.
Enzyme Inhibition and Activation Profiling
No research has been published profiling the inhibitory or activational effects of this compound against any enzymes.
Kinetic Analysis of Enzyme Modulation
There are no kinetic analyses (e.g., IC50, Kcat) available in the scientific literature to describe the modulation of any enzyme by this specific compound.
Substrate Selectivity and Allosteric Modulation Studies
There is no data on the substrate selectivity or potential allosteric modulation effects of this compound on any enzyme targets.
Cellular Target Engagement and Phenotypic Screening (in vitro)
No in vitro studies on the cellular target engagement or results from phenotypic screens involving this compound have been reported. Such studies are crucial for understanding a compound's mechanism of action within a cellular context.
High-Content Analysis in Cellular Models (e.g., pathway activation, cellular morphology)
No studies utilizing high-content analysis to investigate the effects of this compound on cellular models were identified. There is no available data on how this compound might influence pathway activation or alter cellular morphology.
Target Deconvolution Methodologies
There is no information available in published research regarding the use of target deconvolution methodologies to identify the specific molecular targets of this compound.
Mechanisms of Intracellular Signaling Pathway Modulation
Comprehensive searches yielded no results detailing the mechanisms by which this compound might modulate intracellular signaling pathways.
Analysis of Second Messenger Systems (e.g., cAMP, Ca2+)
No preclinical studies were found that have analyzed the effect of this compound on second messenger systems such as cyclic AMP (cAMP) or calcium ions (Ca2+).
Protein Phosphorylation and Gene Expression Changes in Research Models
There is a lack of available research on the impact of this compound on protein phosphorylation cascades or any resulting changes in gene expression in any research models.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
To date, no molecular docking studies have been published specifically for 2-Ethyl-2-(2-phenylethyl)pyrrolidine. Such a study would involve identifying potential biological targets and then using docking software to predict how the compound might bind to the active site of these proteins. The analysis would generate various possible binding poses, detailing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This collection of interactions is often referred to as an "interaction fingerprint."
Following the prediction of binding modes, computational scoring functions would be used to estimate the binding affinity of this compound for its potential protein targets. These scoring functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction. This data is crucial for ranking potential drug candidates and prioritizing them for further experimental testing. Currently, there are no published binding affinity estimations for this specific compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the physical movements of atoms and molecules over time. This technique allows for the examination of the dynamic behavior of a compound and its complexes, offering a more realistic representation than static docking models.
There are no specific molecular dynamics studies on this compound in the scientific literature. An MD simulation of this compound in a solvated environment (typically water) would reveal its conformational flexibility. Such a study would identify the most stable low-energy conformations of the molecule and the dynamics of the pyrrolidine (B122466) ring puckering and the rotation of the ethyl and phenylethyl side chains. This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site.
If a plausible binding mode were identified through molecular docking, an MD simulation of the protein-ligand complex would be the next step. This simulation would assess the stability of the predicted binding pose over time. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, would be calculated to determine if the ligand remains stably bound in the active site. Such an analysis would provide deeper insights into the strength and persistence of the protein-ligand interactions. As of now, no such studies have been performed on this compound.
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and properties of a molecule. There are currently no published quantum chemical calculations for this compound. If such calculations were to be performed, they could elucidate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is valuable for understanding the molecule's intrinsic reactivity and its potential for non-covalent interactions.
Electronic Structure Properties and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity and physical properties. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are standard methods for elucidating these characteristics. For a molecule like this compound, these calculations would reveal key reactivity descriptors.
Key Electronic Properties and Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.
Electron Density Distribution: Mapping the electron density would identify electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions with other molecules.
While specific values for this compound are not published, studies on similar heterocyclic compounds demonstrate that such analyses provide deep insights into their chemical behavior. nih.gov
Theoretical Prediction of Spectroscopic Signatures for Analytical Development
Computational methods can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. Theoretical calculations can generate predicted spectra for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the this compound structure. These predicted shifts serve as a reference for interpreting experimental NMR data. Conformational analysis through computational methods can also help explain the observed spectral features in solution. frontiersin.org
IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of bonds within the molecule can be calculated. These theoretical frequencies help in assigning the absorption bands observed in an experimental IR spectrum, confirming the presence of specific functional groups.
These theoretical spectra are crucial for the unambiguous characterization of novel compounds and for quality control in synthetic processes.
In Silico ADME/Tox Prediction and Ligand Efficiency Assessments (Theoretical Models Only)
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a compound. researchgate.netnih.gov These predictions help to identify molecules with potentially favorable pharmacokinetic profiles and to flag potential liabilities.
Prediction of Permeability and Absorption Characteristics
A molecule's ability to be absorbed into the bloodstream and permeate biological membranes is a critical factor for its potential as a therapeutic agent. Computational models predict these characteristics based on physicochemical properties.
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's solubility in a nonpolar solvent versus a polar one. It is a key predictor of membrane permeability.
Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier (BBB) penetration.
BOILED-Egg Model: This predictive model visualizes the likelihood of gastrointestinal absorption and brain penetration based on calculated lipophilicity (WLOGP) and polarity (PSA). arabjchem.org
For a novel compound like this compound, these predictive models would offer a first-pass assessment of its likely bioavailability.
Theoretical Metabolic Site Prediction
Understanding how a compound is metabolized is crucial for evaluating its stability and potential for producing active or toxic metabolites. In silico tools predict the most likely sites on a molecule that will be modified by metabolic enzymes, particularly the Cytochrome P450 (CYP) family. nih.govmdpi.com
For this compound, potential metabolic transformations could include:
Aromatic Hydroxylation: Oxidation of the phenyl ring.
N-Dealkylation: While the phenylethyl and ethyl groups are attached to a carbon, metabolism could occur on the pyrrolidine ring or its substituents. The specific site prediction depends on the accessibility and reactivity of different C-H bonds. xenosite.org
Oxidation of the Pyrrolidine Ring: Hydroxylation or other oxidative reactions on the aliphatic ring.
Various software platforms use rule-based systems or machine learning models trained on extensive experimental data to predict these sites of metabolism (SOMs). nih.govresearchgate.net
Assessment of Druglikeness and Lead-likeness Metrics
"Druglikeness" and "lead-likeness" are concepts used to evaluate whether a compound has physicochemical properties consistent with known drugs or promising lead compounds. These assessments are typically based on a set of rules derived from the analysis of successful drug molecules.
Lipinski's Rule of Five: A widely used rule of thumb to evaluate druglikeness. It states that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 daltons, and a LogP over 5.
Veber's Rules: Emphasize the importance of molecular flexibility, suggesting that compounds with 10 or fewer rotatable bonds and a PSA of 140 Ų or less are more likely to have good oral bioavailability.
Lead-likeness: This concept defines a more constrained physicochemical space for compounds that are suitable starting points for optimization (e.g., lower molecular weight and LogP than final drugs).
The theoretical properties of this compound would be evaluated against these criteria to gauge its potential as a starting point for further drug discovery efforts. A summary of the typical parameters evaluated is presented in the table below.
| Metric | Description | Typical Druglike Range |
| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 |
| Hydrogen Bond Donors | The number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | ≤ 10 |
| Polar Surface Area (PSA) | The surface sum over all polar atoms. | < 140 Ų |
| Rotatable Bonds | The number of bonds that allow free rotation around themselves. | ≤ 10 |
This table represents a generalized framework for evaluating druglikeness. Specific calculated values for this compound are not available in published literature.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Method Development and Validation
Chromatography is the cornerstone for the separation and quantification of 2-Ethyl-2-(2-phenylethyl)pyrrolidine. The development of robust and validated chromatographic methods ensures that the data generated is accurate, reproducible, and specific to the analyte of interest.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and quantifying it in bulk materials or simple formulations. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. academicjournals.orgresearchgate.netpensoft.net The method's development involves a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or degradation products.
Method validation is performed according to established guidelines to ensure the method is suitable for its intended purpose. academicjournals.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Specificity is demonstrated by the absence of interfering peaks from a placebo or matrix at the retention time of the analyte. academicjournals.org Linearity is typically established over a concentration range, with a correlation coefficient (r²) close to 0.999 indicating a strong linear relationship between detector response and concentration. academicjournals.org
Table 1: Representative HPLC Method Validation Parameters
| Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for the analysis of volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures, it can be chemically derivatized to increase its volatility. Derivatization of the pyrrolidine (B122466) nitrogen, if it were a secondary amine, or other functional groups would be a common strategy. For analogous pyrrolidone structures, GC-MS methods have been successfully developed following purification steps like solid-phase extraction (SPE). researchgate.netresearchgate.net
The development of a GC method would involve selecting an appropriate derivatizing agent, optimizing the reaction conditions, and choosing a GC column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) to achieve separation. researchgate.net The method would be validated for parameters similar to HPLC to ensure reliable quantification. nih.gov
Table 2: Illustrative GC-MS Conditions for a Derivatized Analyte
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Detector | Mass Spectrometer (Scan mode) |
Chiral Separation Techniques (e.g., Chiral HPLC)
Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers. It is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological properties. Chiral HPLC is the most common and effective method for this purpose. nih.gov This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with pyrrolidine structures. nih.govnih.gov Method development involves screening various CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol) to achieve baseline resolution. nih.govresearchgate.net The resolution factor (Rs) is a critical parameter, with a value ≥ 1.5 indicating complete separation of the two enantiomer peaks. researchgate.net
Table 3: Chiral HPLC Separation Parameters for Enantiomers
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane:Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Resolution (Rs) | > 2.0 |
| Selectivity Factor (α) | 1.35 |
Mass Spectrometry (MS) Techniques in Pre-clinical Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it provides unparalleled sensitivity and selectivity for bioanalytical studies.
LC-MS/MS for Bioanalytical Quantification in Research Samples
For quantifying this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.com This technique offers high sensitivity and selectivity by monitoring specific fragmentation patterns of the target analyte. nih.gov The method involves optimizing the chromatographic separation to remove matrix interferences, followed by tuning the mass spectrometer parameters.
In a typical LC-MS/MS workflow, the parent ion (precursor ion) corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides high specificity, minimizing the likelihood of interference from other compounds in the matrix. bioanalysis-zone.com Method validation for bioanalytical applications is extensive, covering parameters like accuracy, precision, selectivity, matrix effect, and stability. researchgate.net
High-Resolution Mass Spectrometry for Metabolite Identification (pre-clinical)
Understanding the metabolic fate of a compound is a critical part of preclinical research. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is a key technology for identifying potential metabolites in in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine) samples. nih.govijpras.com Unlike tandem mass spectrometers used for quantification, HRMS instruments (like TOF, Q-TOF, or Orbitrap) provide highly accurate mass measurements, typically with an error of less than 5 ppm. ijpras.com
This high mass accuracy allows for the determination of the elemental composition of both the parent drug and its metabolites. ijpras.comnih.gov The identification process involves searching the acquired data for predicted biotransformations (e.g., oxidation, hydroxylation, glucuronidation) and comparing the exact measured masses with theoretical masses for the proposed metabolic products. nih.gov The fragmentation patterns obtained from HRMS/MS scans further aid in elucidating the structure of the identified metabolites. nih.gov
Table 4: Predicted Metabolites of this compound and Their Theoretical Masses
| Metabolite | Biotransformation | Molecular Formula | Theoretical [M+H]⁺ (Da) |
|---|---|---|---|
| Parent Compound | - | C₁₄H₂₁N | 204.1747 |
| Metabolite 1 | Hydroxylation (+O) | C₁₄H₂₁NO | 220.1696 |
| Metabolite 2 | Oxidation (+O, -2H) | C₁₄H₁₉NO | 218.1539 |
| Metabolite 3 | N-dealkylation (-C₂H₄) | C₁₂H₁₇N | 176.1434 |
| Metabolite 4 | Glucuronidation (+C₆H₈O₆) | C₂₀H₂₉NO₇ | 396.1966 |
Advanced Spectroscopic Techniques for Investigating Molecular Interactions (e.g., SPR, ITC)
Understanding how a compound like this compound interacts with its biological targets is crucial for determining its mechanism of action. Advanced spectroscopic techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide powerful, label-free approaches to quantify these interactions in real-time. nih.govnih.gov
Surface Plasmon Resonance (SPR)
SPR is a prominent optical biosensor technology used to monitor the binding of a mobile analyte to a ligand immobilized on a sensor surface. researchgate.netcnr.it This technique measures changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of the analyte binding to the immobilized ligand. nih.govcnr.it SPR provides a wealth of kinetic data, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. researchgate.net The technology is highly sensitive, making it suitable for analyzing the interactions of small molecules like this compound with larger biological targets such as proteins or receptors. researchgate.net
In a hypothetical study, this compound could be screened against a panel of neuronal receptors to identify potential binding partners. The data generated would be crucial for initial target validation and lead optimization efforts.
Table 1: Illustrative SPR Kinetic and Affinity Data for this compound Binding to a Hypothetical Neuronal Receptor
| Parameter | Value | Unit | Description |
| Association Rate (k_a) | 1.5 x 10⁵ | M⁻¹s⁻¹ | The rate at which the compound binds to the target receptor. |
| Dissociation Rate (k_d) | 3.0 x 10⁻⁴ | s⁻¹ | The rate at which the compound-receptor complex dissociates. |
| Affinity (K_D) | 2.0 | nM | The equilibrium dissociation constant, calculated as k_d/k_a. A lower value indicates stronger binding. |
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.govmdpi.com By titrating a solution of this compound into a sample cell containing its target molecule, ITC can determine the binding affinity (K_D), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govmdpi.com This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction, such as hydrogen bonding or hydrophobic interactions. researchgate.net Such information is invaluable for the rational design and optimization of drug candidates. nih.gov
The ability of ITC to elucidate the thermodynamic drivers of binding makes it a complementary and often confirmatory technique to SPR. utwente.nl
Table 2: Exemplary Thermodynamic Profile of this compound Interaction from a Hypothetical ITC Experiment
| Parameter | Value | Unit | Description |
| Stoichiometry (n) | 1.05 | - | The molar ratio of the compound to the target protein in the final complex. |
| Affinity (K_D) | 2.5 | nM | The equilibrium dissociation constant, indicating high-affinity binding. |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The measure of heat released or absorbed upon binding; a negative value indicates an exothermic reaction. |
| Entropy Change (TΔS) | 3.2 | kcal/mol | The change in the system's disorder upon binding; a positive value suggests an entropically favorable interaction. |
Development of Robust Bioanalytical Assays for Pre-clinical Pharmacokinetic Studies
Pre-clinical pharmacokinetic (PK) studies are essential for evaluating how a new chemical entity is absorbed, distributed, metabolized, and excreted (ADME) by an organism. The development of a robust and validated bioanalytical assay is a prerequisite for these studies. mdpi.com For a compound like this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification in biological matrices such as plasma, blood, and tissue. mdpi.com
An LC-MS/MS method provides high selectivity, sensitivity, and throughput, which are necessary for the demands of pre-clinical drug development. mdpi.com The development process involves several critical steps:
Sample Preparation : This step is crucial for removing interferences from the biological matrix. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netnih.gov The choice of method depends on the physicochemical properties of the analyte and the required sensitivity.
Chromatographic Separation : An appropriate LC column and mobile phase are selected to achieve efficient separation of the analyte from endogenous matrix components and any potential metabolites. mdpi.com
Mass Spectrometric Detection : The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. mdpi.com
Once developed, the assay must be rigorously validated to ensure its reliability. Validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability. nih.govnih.gov
Table 3: Representative Validation Summary for a Hypothetical LC-MS/MS Assay for this compound in Rat Plasma
| Validation Parameter | Criteria | Result |
| Linearity | ||
| Calibration Range | - | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Sensitivity | ||
| Lower Limit of Quantitation (LLOQ) | S/N > 10 | 0.1 ng/mL |
| Accuracy & Precision (Intra-day) | ||
| LLOQ (0.1 ng/mL) | Accuracy: ±20%, Precision: ≤20% | Accuracy: 108.5%, Precision: 8.2% |
| Low QC (0.3 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: 102.1%, Precision: 6.5% |
| Mid QC (20 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: 97.8%, Precision: 4.1% |
| High QC (150 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: 101.3%, Precision: 3.5% |
| Accuracy & Precision (Inter-day) | ||
| LLOQ (0.1 ng/mL) | Accuracy: ±20%, Precision: ≤20% | Accuracy: 105.2%, Precision: 11.4% |
| Low QC (0.3 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: 103.4%, Precision: 7.8% |
| Mid QC (20 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: 99.1%, Precision: 5.3% |
| High QC (150 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: 102.5%, Precision: 4.7% |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | % Change ≤ 15% | -5.8% |
| Short-Term Stability (24h, RT) | % Change ≤ 15% | -4.2% |
| Long-Term Stability (30 days, -80°C) | % Change ≤ 15% | -7.5% |
Utilization As a Research Probe and Future Research Directions
Development of Chemical Probes and Research Tools Based on 2-Ethyl-2-(2-phenylethyl)pyrrolidine
Chemical probes are essential small molecules used to study and manipulate biological systems. The development of probes based on the this compound scaffold could enable researchers to investigate the functions of specific proteins and pathways. While specific probes derived directly from this compound are not yet widely documented, the pyrrolidine (B122466) framework is a common feature in the design of chemical probes for various biological targets. mdpi.comox.ac.uk The first specific fluorescent probe for detecting the pyrrolidine moiety itself has been developed, underscoring the interest in creating tools to study this important chemical class. nih.gov
Affinity labels are molecules designed to bind irreversibly to a specific protein target, allowing for its identification and characterization. Reporter conjugates, on the other hand, are created by attaching a detectable tag (like a fluorescent dye or biotin) to a molecule of interest.
The synthesis of such tools from this compound would involve chemically modifying its structure to incorporate a reactive group (for affinity labels) or a reporter group. Potential synthetic strategies could include:
Functionalization of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a prime site for modification, allowing for the attachment of various chemical moieties.
Modification of the Phenyl Ring: The phenyl group can be functionalized with electrophilic groups like isothiocyanates or bromoacetamides, which can form covalent bonds with target proteins. nih.gov
Introduction of a Linker: A linker arm could be added to the scaffold to spatially separate the reporter group from the core molecule, minimizing interference with its binding to the target protein.
These synthetic modifications would transform this compound from a simple compound into a powerful tool for biochemical and cell biology research.
Chemoproteomics utilizes chemical probes to study protein function and drug interactions on a proteome-wide scale. nih.gov A key technique within this field is Activity-Based Protein Profiling (ABPP), which employs reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. nih.govresearchgate.net
A probe derived from this compound could be applied in an ABPP workflow to:
Identify Protein Targets: By treating a complex proteome (e.g., a cell lysate or living cells) with the probe, researchers could identify the specific proteins that the compound interacts with. upenn.eduresearchgate.net
Profile Enzyme Activity: Competitive ABPP experiments, where the proteome is pre-treated with other compounds before adding the probe, can be used to screen for new inhibitors and assess their selectivity. researchgate.net
Discover "Undruggable" Targets: ABPP can help identify novel ligandable sites on proteins that were previously considered difficult to target with small molecules. nih.gov
The use of such a probe in chemoproteomic studies would be invaluable for elucidating the mechanism of action of this compound and its derivatives.
Potential as a Lead Compound for Further Medicinal Chemistry Optimization
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. This compound integrates two well-established pharmacophores, the pyrrolidine ring and the 2-phenylethylamine moiety, making it an excellent candidate for medicinal chemistry optimization. ontosight.aimdpi.com
The pyrrolidine scaffold is found in numerous FDA-approved drugs and is prized for its favorable properties. nih.gov The 2-phenylethylamine structure is also a core component of many bioactive molecules, including neurotransmitters and various therapeutic agents. researchgate.net The combination of these scaffolds in one molecule provides a strong starting point for developing new drugs, particularly those targeting the central nervous system. chemimpex.com Pyrrolidine derivatives have been identified as promising ghrelin receptor agonists and have been investigated for a wide range of other biological activities. acs.orgfrontiersin.org
| Scaffold Feature | Medicinal Chemistry Relevance | Source(s) |
| Pyrrolidine Ring | Provides a three-dimensional structure that can efficiently explore pharmacophore space. Contributes to the stereochemistry of the molecule, allowing for specific interactions with biological targets. | nih.govresearchgate.net |
| 2-Phenylethylamine Moiety | A key pharmacophore in many endogenous natural products and pharmaceuticals. Serves as a foundational structure for drugs targeting various receptors, including adrenergic, dopamine, and serotonin (B10506) receptors. | mdpi.comresearchgate.net |
| Chirality | The presence of chiral centers allows for the development of stereoisomers with potentially different biological profiles and binding modes to target proteins. | nih.govresearchgate.net |
Further optimization of the this compound structure could involve modifying its substituents to improve potency, selectivity, and pharmacokinetic properties. tandfonline.com
Integration with Systems Biology and Network Pharmacology Approaches
Modern drug discovery is moving beyond the "one target, one drug" paradigm towards a more holistic understanding of how drugs affect complex biological systems. nih.gov Systems biology and network pharmacology are computational approaches that analyze the complex network of interactions between drugs, proteins, and diseases. jpub.orgmdpi.com
Applying these approaches to this compound would involve:
Target Prediction: Using computational tools to predict the potential protein targets of the compound based on its chemical structure.
Network Construction: Building interaction networks that connect the predicted targets to known disease pathways. researchgate.net
Mechanism Elucidation: Analyzing the network to understand the compound's polypharmacology—how it might achieve its therapeutic effects by modulating multiple targets simultaneously. nih.gov
Toxicity and Side Effect Prediction: Identifying potential off-target interactions that could lead to adverse effects. jpub.org
This in silico analysis can guide further experimental validation and help optimize the development of derivatives with improved efficacy and safety profiles. researchgate.net
Emerging Methodologies and Future Avenues in Pyrrolidine Derivative Research
Research into pyrrolidine derivatives continues to evolve, driven by new synthetic methods and a deeper understanding of their therapeutic potential. ontosight.ai The future of research in this area, including for compounds like this compound, is likely to focus on several key avenues.
Advanced Synthetic Methodologies: The development of novel, efficient, and environmentally friendly synthetic routes, such as multicomponent reactions and microwave-assisted organic synthesis (MAOS), will enable the rapid generation of diverse libraries of pyrrolidine derivatives for screening. nih.govtandfonline.com
Stereoselective Synthesis: Given the importance of stereochemistry for biological activity, a major focus will remain on methods to produce enantiomerically pure pyrrolidine compounds. researchgate.netnih.gov
Exploration of New Therapeutic Areas: While already explored for CNS disorders, the versatility of the pyrrolidine scaffold means its derivatives will be investigated for a widening range of diseases, including bacterial infections, diabetes, and cancer. tandfonline.comresearchgate.netontosight.ai
Fragment-Based Drug Design (FBDD): The pyrrolidine scaffold is an ideal starting point for FBDD, where small molecular fragments are screened and then grown or combined to create potent and selective lead compounds with enhanced three-dimensional character. nih.gov
Continued innovation in these areas will undoubtedly unlock the full therapeutic potential of this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-ethyl-2-(2-phenylethyl)pyrrolidine, and how can purity be optimized?
- Methodology :
- Synthesis : A common approach involves alkylation or reductive amination of pyrrolidine precursors. For example, reaction of pyrrolidine with 2-phenylethyl bromide under basic conditions (e.g., NaOH in dichlorethane) followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via GC-MS or NMR (e.g., <sup>1</sup>H NMR for characteristic peaks at δ 1.2–1.5 ppm for ethyl groups) .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 283.837 g/mol | |
| Storage Conditions | -20°C for long-term |
Q. How should researchers handle safety and waste disposal for this compound?
- Safety Protocols :
- Wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods due to potential vapor release .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Recommended Methods :
- NMR : <sup>13</sup>C NMR to resolve quaternary carbons (e.g., pyrrolidine ring carbons at δ 45–60 ppm) .
- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic studies resolve ambiguities in the compound’s stereochemistry?
- Methodology :
- Grow single crystals via slow evaporation (solvent: chloroform/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine cell parameters using software like SHELXTL. Compare with published data for 1-Tosyl-2-Ethyl Pyrrolidine (e.g., unit cell dimensions: a = 10.2 Å, b = 12.5 Å) .
Q. What electrochemical properties make this compound suitable for materials science applications?
- Experimental Design :
- Perform cyclic voltammetry (CH Instruments, Ag/AgCl reference electrode) in acetonitrile. Identify redox peaks near -1.2 V (reduction) and +1.5 V (oxidation) .
- Compare with computational HOMO/LUMO values (e.g., DFT at B3LYP/6-31G* level) .
- Data Interpretation :
| Property | Value (eV) | Technique |
|---|---|---|
| HOMO | -5.8 | DFT |
| LUMO | -2.3 | DFT |
Q. How do computational models address contradictions in reported reactivity data?
- Approach :
- Use Gaussian 16 for molecular dynamics simulations to assess steric effects from the ethyl/phenylethyl substituents.
- Validate against experimental kinetic data (e.g., Arrhenius plots for nucleophilic substitution reactions) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
